![molecular formula C10H12ClF2N3 B1476352 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine CAS No. 2005857-41-8](/img/structure/B1476352.png)
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine, also known as 4-chloro-6-difluoropiperidinyl-2-methylpyrimidine or 4-CFMP, is an organofluorine compound with a wide range of applications in scientific research. It is a highly reactive and versatile compound that can be used in a variety of applications, including as a building block in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. 4-CFMP is also used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of nanomaterials.
Scientific Research Applications
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
This compound has been utilized as an inhibitor of GSK-3, a protein kinase involved in numerous cellular processes. GSK-3 inhibition by this molecule can lead to neuroprotective effects and is being explored for its potential to prevent neuronal cell death induced by the PI3-kinase pathway . It may also have applications in reducing infarct size and preventing cardiac ischemia .
Cancer Research
The inhibitory effect on GSK-3β makes this compound a candidate for cancer research, particularly in studying its role in cell cycle regulation and cell proliferation. It has been used to inhibit GSK-3β in human brain microvascular endothelial cell lines and colorectal cancer cells, providing insights into the development of cancer therapies .
Neurodegenerative Diseases
Due to its neuroprotective properties, this compound is being researched for its application in the treatment of neurodegenerative diseases. By inhibiting GSK-3, it may help in the development of treatments for conditions such as Alzheimer’s disease, where GSK-3 is implicated in the disease pathology .
Cardiovascular Diseases
The potential of this compound to act as a cardioprotective agent is being investigated. Its use in preclinical models suggests that it could be beneficial in reducing the damage caused by cardiac ischemia, which is a leading cause of heart attacks .
Drug Development
As a synthetic intermediate, this compound is valuable in the synthesis of more complex molecules that can be used as pharmaceuticals. Its structure allows for the addition of various functional groups, making it a versatile building block in medicinal chemistry .
Molecular Biology Studies
In molecular biology, this compound can be used to study the signaling pathways involving GSK-3. It serves as a tool to dissect the complex network of intracellular signals and understand how GSK-3 activity affects various biological processes .
properties
IUPAC Name |
4-chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF2N3/c1-7-14-8(11)5-9(15-7)16-4-2-3-10(12,13)6-16/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZYLUJPCGFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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